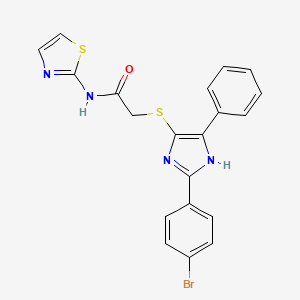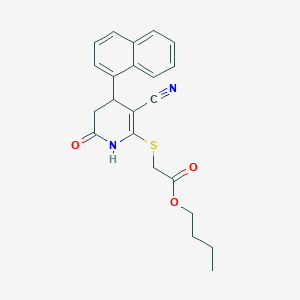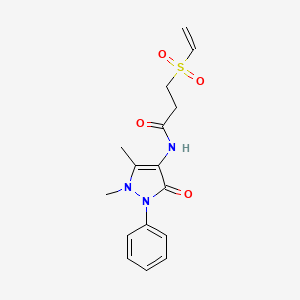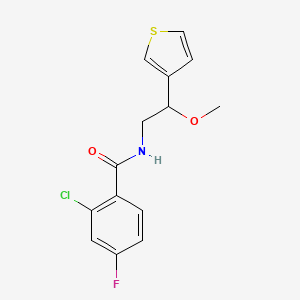![molecular formula C20H18N2O2S B2673050 N-[2-(1H-indol-3-yl)ethyl]naphthalene-2-sulfonamide CAS No. 372109-24-5](/img/structure/B2673050.png)
N-[2-(1H-indol-3-yl)ethyl]naphthalene-2-sulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“N-[2-(1H-indol-3-yl)ethyl]naphthalene-2-sulfonamide” is a complex organic compound. It contains an indole group, which is a common structure in many natural substances, and a naphthalene group, which is a type of polycyclic aromatic hydrocarbon .
Synthesis Analysis
While the exact synthesis process for this compound is not available, similar compounds have been synthesized through reactions involving tryptamine and other organic compounds . For example, the compound “N-[2-(1H-Indol-3-yl)ethyl]-2-(4-isobutylphenyl)propanamide” was prepared by reaction between tryptamine and ibuprofen using N, N ′-dicyclohexylcarbodiimide as a “dehydrating” reagent .Molecular Structure Analysis
The molecular structure of this compound would likely be determined through methods such as nuclear magnetic resonance (NMR), UV, IR, and mass spectral data .Applications De Recherche Scientifique
Enzyme Inhibition for Anti-inflammatory and Anti-diabetic Applications
Sulfonamide derivatives of dagenan chloride, including compounds structurally related to N-[2-(1H-indol-3-yl)ethyl]naphthalene-2-sulfonamide, have been evaluated for their enzyme inhibition activity. Some molecules exhibited significant inhibition against lipoxygenase, suggesting potential for anti-inflammatory applications. Additionally, certain compounds demonstrated moderate inhibition of α-glucosidase, indicating possible anti-diabetic drug development opportunities (Abbasi et al., 2015).
Fluorescent Diagnostic Tools
Naphthalene sulfonamide derivatives have been used as probes in fluorescent diagnostics. These compounds exhibit changes in fluorescence intensity upon interaction with specific ions or environmental conditions, making them valuable tools for ion and proton detection in solution and within polymers. Such applications highlight their utility in analytical chemistry for studying the diffusion of protons and metal ions in network polymers (O'Connor et al., 2006).
Binding Study and Drug Interaction Analysis
Naphthalene sulfonamide derivatives have also been utilized in binding studies to explore interactions between compounds and proteins. For instance, the binding of p-hydroxybenzoic acid esters (parabens) to bovine serum albumin was investigated using a fluorescent probe technique, demonstrating the potential of these molecules for analyzing drug-protein interactions and the mechanisms of drug binding (Jun et al., 1971).
Intracellular Imaging and Sensing Applications
A specific naphthalene-based sulfonamide Schiff base was developed as a fluorescence turn-on probe for the selective detection of Al3+ ions. This application underlines the role of sulfonamide derivatives in intracellular imaging, offering insights into the dynamics of metal ions within biological systems. The probe demonstrated significant fluorescence enhancement in the presence of Al3+, showcasing its potential for biomedical research and diagnostics (Mondal et al., 2015).
Environmental and Chemical Sensor Development
Naphthalene-sulfonamide derivatives have been utilized in the development of sensors for environmental and chemical applications. For instance, a solid-contact potentiometric sensor based on a naphthalene-sulfonamide derivative demonstrated selective and sensitive detection of lead (II) ions. This highlights the potential of such compounds in creating efficient and reliable sensors for monitoring heavy metal contamination in environmental samples and various products (Kamal et al., 2015).
Propriétés
IUPAC Name |
N-[2-(1H-indol-3-yl)ethyl]naphthalene-2-sulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18N2O2S/c23-25(24,18-10-9-15-5-1-2-6-16(15)13-18)22-12-11-17-14-21-20-8-4-3-7-19(17)20/h1-10,13-14,21-22H,11-12H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FXOUQLFJHLPUQI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C=C(C=CC2=C1)S(=O)(=O)NCCC3=CNC4=CC=CC=C43 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
350.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![[3-[(E)-2-cyano-3-(3,4-dimethylanilino)-3-oxoprop-1-enyl]phenyl] naphthalene-1-carboxylate](/img/structure/B2672970.png)
![N-(6-ethoxybenzo[d]thiazol-2-yl)-3-phenyl-N-(pyridin-4-ylmethyl)propanamide](/img/structure/B2672971.png)

![5-[[4-[(6-Cyclopropylpyridazin-3-yl)oxymethyl]piperidin-1-yl]methyl]-3-methyl-1,2,4-oxadiazole](/img/structure/B2672973.png)
![N-{2-hydroxy-2-[5-(thiophen-2-yl)furan-2-yl]ethyl}-4-(2-methyl-1,3-oxazol-4-yl)benzene-1-sulfonamide](/img/structure/B2672975.png)
![N-([1,3]dioxolo[4,5-f][1,3]benzothiazol-6-yl)-4-methylbenzamide](/img/structure/B2672976.png)

![(E)-N-(3-([1,2,4]triazolo[1,5-a]pyrimidin-6-yl)propyl)-3-(furan-2-yl)acrylamide](/img/structure/B2672978.png)
![3-fluoro-N-(4-fluorobenzo[d]thiazol-2-yl)-N-(3-morpholinopropyl)benzamide hydrochloride](/img/structure/B2672981.png)

![5-(1,2-dithiolan-3-yl)-N-[1-phenyl-2-(4H-1,2,4-triazol-3-yl)ethyl]pentanamide](/img/structure/B2672985.png)
![5-Methyl-4-[(2-methylpropan-2-yl)oxycarbonyl]thiomorpholine-3-carboxylic acid](/img/structure/B2672987.png)
![N-(2-(3-(furan-2-yl)-6-oxopyridazin-1(6H)-yl)ethyl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide](/img/structure/B2672988.png)

